4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic small molecule characterized by a benzamide core linked to a substituted benzothiazole ring and a butyl(methyl)sulfamoyl group. The ethoxy and methyl substituents on the benzothiazole ring further modulate electronic and steric properties, while the sulfamoyl group may enhance solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-5-7-14-24(3)31(27,28)18-11-8-16(9-12-18)21(26)23-22-25(4)19-13-10-17(29-6-2)15-20(19)30-22/h8-13,15H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOITEYNOYIYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be achieved through a multi-step process involving the following key reactions:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with ethyl acetoacetate under acidic conditions.
Introduction of the Sulfamoyl Group: The butyl(methyl)sulfamoyl group can be introduced through the reaction of butylamine and methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfamoyl-substituted benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structure and possible biological activity.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety could play a key role in these interactions due to its aromatic nature and potential for hydrogen bonding.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations :
- Sulfamoyl Group Modifications : Replacement of butyl(methyl) with dibutyl or bis(2-methoxyethyl) increases molecular weight and alters lipophilicity (XLogP3). The bis(2-methoxyethyl) variant exhibits lower XLogP3 (~3.8) due to polar methoxy groups, enhancing aqueous solubility .
- Ethoxy groups in the target compound balance hydrophobicity and hydrogen-bonding capacity .
Bioactivity and Target Interactions
Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) indicates that structural similarity strongly correlates with shared modes of action . For example:
- Compounds with dihydrobenzothiazole cores (like the target) cluster together, suggesting activity against kinases or G-protein-coupled receptors.
- Sulfamoyl-containing analogs exhibit inhibitory effects on carbonic anhydrases due to sulfonamide-Zn²⁺ interactions, as seen in crystallographic studies .
- The ethoxy group in the target compound may enhance membrane permeability compared to methoxy or chloro analogs, as inferred from Tanimoto similarity metrics and QSAR models .
Computational and Crystallographic Insights
- Hydrogen Bonding : The sulfamoyl group and benzamide carbonyl form hydrogen bonds with protein targets, as demonstrated in graph-set analyses of analogous crystals . Variants with bulkier substituents (e.g., bis(prop-2-enyl)) disrupt these interactions, reducing potency .
- Molecular Dynamics: Simulations predict that the (2E)-configuration of the target compound stabilizes binding via π-π stacking with aromatic residues, a feature less pronounced in (Z)-isomers .
Biological Activity
N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can be described by its chemical formula and a molecular weight of approximately 313.35 g/mol. The structure consists of a benzofuran core with an ethoxyphenyl substituent and a carboxamide functional group, which is critical for its biological activity.
Anticancer Activity
Research indicates that N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 1: Anticancer Activity Against Various Cell Lines
In a comparative study, N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide demonstrated higher potency than standard chemotherapeutics such as Doxorubicin, suggesting its potential as a lead compound in cancer therapy.
The mechanism underlying its anticancer effects involves the induction of apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This dual action not only promotes cancer cell death but also prevents tumor growth by inhibiting angiogenesis.
Antimicrobial Activity
In addition to its anticancer properties, N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests its potential use as an antibacterial agent.
Case Studies and Research Findings
A notable study conducted by Flynn et al. (2023) explored the synthesis and biological evaluation of various benzofuran derivatives, including N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide. The study highlighted its selective cytotoxicity against tumor cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Another investigation focused on the structure-activity relationship (SAR) of benzofuran derivatives, revealing that modifications at the benzofuran core significantly influence their biological activities. The presence of the ethoxy group was found to enhance both anticancer and antimicrobial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
